molecular formula C12H8Cl2N2O2 B8614917 2-Amino-6-chloro-5-(4-chlorophenyl)pyridine-3-carboxylic acid CAS No. 84596-38-3

2-Amino-6-chloro-5-(4-chlorophenyl)pyridine-3-carboxylic acid

Cat. No. B8614917
Key on ui cas rn: 84596-38-3
M. Wt: 283.11 g/mol
InChI Key: ABGNUAGBAWPRCB-UHFFFAOYSA-N
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Patent
US04508722

Procedure details

2-Amino-6-chloro-5-(4-chlorophenyl)-3-pyridinecarboxylic acid (9 grams), 300 ml H2SO4, and 90 ml water were heated in an oil bath at 220°-230° C. for 1 hour. The reaction mixture was diluted to 2 liters, cooled, and neutralized with 50% NaOH. A gum-like solid formed which was only partially removed by filtration. The filtrate was then extracted four times with 800-1000 ml portions of CH2Cl2 taking care not to remove any of gum-like solid. The combined CH2Cl2 layers were dried over MgSO4. The filtered solid was dissolved in ethyl acetate and then the aqueous-solid mixture was extracted with the same solvent. TLC of this extract showed the desired product and an impurity. Next the CH2Cl2 extracts were filtered and stripped to give about 0.6 gram of the desired product, m.p. 178°-182° C. The ethyl acetate extract was similarly treated to give a solid residue. Trituration of this solid with hot CH2Cl2 followed by filtration and stripping gave about 0.8 gram of the desired product, m.p. 179°-183° C.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7](C(O)=O)=[CH:6][C:5]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[C:4]([Cl:18])[N:3]=1.OS(O)(=O)=O.[OH-].[Na+]>O>[Cl:18][C:4]1[N:3]=[C:2]([NH2:1])[CH:7]=[CH:6][C:5]=1[C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
NC1=NC(=C(C=C1C(=O)O)C1=CC=C(C=C1)Cl)Cl
Name
Quantity
300 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
90 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was diluted to 2 liters
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
A gum-like solid formed which
CUSTOM
Type
CUSTOM
Details
was only partially removed by filtration
EXTRACTION
Type
EXTRACTION
Details
The filtrate was then extracted four times with 800-1000 ml portions of CH2Cl2 taking care not
CUSTOM
Type
CUSTOM
Details
to remove any of gum-like solid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined CH2Cl2 layers were dried over MgSO4
DISSOLUTION
Type
DISSOLUTION
Details
The filtered solid was dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the aqueous-solid mixture was extracted with the same solvent
FILTRATION
Type
FILTRATION
Details
Next the CH2Cl2 extracts were filtered

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=N1)N)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 7.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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